(1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanamine
Description
(1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanamine is a chiral amine featuring a trifluoromethyl group and a 4-ethoxyphenyl substituent. The stereochemistry at the C1 position (S-configuration) is critical for its biological activity and interaction with chiral receptors. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors due to the electron-withdrawing trifluoromethyl group and the ethoxy group's lipophilic character .
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
(1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1 |
InChI Key |
JYVFWICHKIJYQB-VIFPVBQESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H](C(F)(F)F)N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,2,2-Trifluoroethylamine
A key building block for the target compound is 2,2,2-trifluoroethylamine, which can be prepared efficiently via ammonolysis of 1,1,1-trifluoro-2-chloroethane in a continuous flow reactor system. This method offers advantages of short reaction times (20–30 minutes) and high yields (~97%) compared to traditional batch processes that may require up to 24 hours and yield around 86.8%.
- Reactants: 1,1,1-trifluoro-2-chloroethane dissolved in glycerol mixed with ammonia.
- Ratios: Glycerol to trifluoro-2-chloroethane volume ratio 1–3:1; ammonia to trifluoro-2-chloroethane molar ratio 8–15:1.
- Ammonia concentration: 30–100 wt%.
- Reactor: Pipeline-type reactor.
- Temperature: 150–200 °C.
- Pressure: 2–4 MPa.
- Flow rate: 2.0–4.0 L/h.
- Post-reaction: Vacuum flashing to remove by-products, neutralization with sodium carbonate, and vacuum rectification to isolate pure trifluoroethylamine.
| Step | Parameter | Value/Condition |
|---|---|---|
| Reactants ratio | Glycerol : 1,1,1-trifluoro-2-chloroethane | 1–3 : 1 |
| Reactants ratio | Ammonia : 1,1,1-trifluoro-2-chloroethane | 8–15 : 1 |
| Ammonia concentration | 30–100 wt% | |
| Temperature | 150–200 °C | |
| Pressure | 2–4 MPa | |
| Reaction time | 20–30 minutes | |
| Yield | ~97% |
This process forms the trifluoroethylamine intermediate essential for further functionalization.
Amidation and Introduction of the Amino Group on the Aromatic Ring
Amidation Using Phthalyl Glycine and Trifluoroethylamine
One patented method involves amidation under basic conditions between phthalyl glycine and trifluoroethylamine or its salt, facilitated by coupling agents and organic bases such as pyridine, piperidine, triethylamine, or N-methylmorpholine.
- Amidation of phthalyl glycine with trifluoroethylamine under basic conditions to form a protected intermediate.
- Deprotection of the phthalyl group using hydrazine hydrate at 40 °C for 8 hours.
- Acidification to form the hydrochloride salt of the target amine.
- Basification and extraction with ethyl acetate to isolate the free amine.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amidation | Phthalyl glycine + trifluoroethylamine + coupling agents + organic base | Basic conditions, room temp to mild heating |
| Deprotection | Hydrazine hydrate (40%, 4 mL) in ethanol (160 mL), 40 °C, 8 h | Removes phthalyl protecting group |
| Salt formation | HCl gas passed through filtrate | Forms hydrochloride salt |
| Extraction | Saturated sodium carbonate solution, pH 9–10, ethyl acetate extraction | Isolates free amine |
| Yield | 88.6% |
This method yields the trifluoroethyl-substituted amino compound in good purity and yield.
Introduction of the (4-Ethoxyphenyl) Group and Chiral Control
Aromatic Substitution and Chiral Synthesis
The (4-ethoxyphenyl) substituent is typically introduced via nucleophilic aromatic substitution or cross-coupling reactions starting from appropriately substituted phenyl precursors. The stereochemistry at the 1-position (1S) is controlled by using chiral auxiliaries, chiral catalysts, or resolution of racemic mixtures.
While direct literature on the exact preparation of (1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethanamine is limited, related synthetic strategies include:
- Chiral amine formation via asymmetric reductive amination: Reacting 4-ethoxybenzaldehyde with trifluoroethylamine under chiral catalyst conditions to yield the chiral amine.
- Chiral resolution: Separation of racemic mixtures by crystallization of diastereomeric salts or chiral chromatography.
- Transition metal-catalyzed coupling: Using palladium or rhodium catalysts to couple trifluoroethylamine derivatives with 4-ethoxyphenyl halides or boronic acids.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Conditions/Notes | Yield/Outcome |
|---|---|---|---|
| 2,2,2-Trifluoroethylamine | Ammonolysis of 1,1,1-trifluoro-2-chloroethane | Pipeline reactor, 150–200 °C, 2–4 MPa, 20–30 min | ~97% yield |
| Amidation | Phthalyl glycine + trifluoroethylamine + coupling agents | Basic conditions, organic base, deprotection with hydrazine hydrate | 88.6% yield |
| Aromatic substitution | Nucleophilic substitution or cross-coupling | Use of chiral catalysts or resolution for stereochemistry | Variable, dependent on method |
| Chiral control | Asymmetric synthesis or resolution | Chiral catalysts or salt formation | Enantiomeric excess varies |
In-Depth Research Findings and Notes
- The continuous flow ammonolysis process for trifluoroethylamine synthesis significantly improves efficiency and yield over traditional batch methods.
- Amidation using phthalyl glycine as a protected intermediate allows for selective introduction of the trifluoroethylamine moiety and subsequent deprotection to yield the free amine with high purity.
- Chiral synthesis or resolution methods are essential to obtain the (1S) enantiomer of the target compound, which is critical for biological activity in pharmaceutical applications.
- Transition metal catalysis (e.g., rhodium complexes) can facilitate trifluoroethyl group introduction onto aromatic rings, potentially adaptable to the synthesis of the target compound or its analogs.
- Purification typically involves extraction, salt formation, and recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group is known to enhance the binding affinity of molecules to proteins, making it a valuable tool in drug design and development.
Medicine
In medicine, (1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of protein function is crucial.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other materials that require specific performance characteristics.
Mechanism of Action
The mechanism of action of (1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 4-ethoxyphenyl group distinguishes this compound from halogenated analogs. Substitutions at the para position significantly alter electronic, steric, and solubility properties:
| Compound Name | Substituent (Para Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| (1S)-1-(4-Ethoxyphenyl)-2,2,2-TFA* | -OCH2CH3 | C10H12F3NO | 219.20 | High lipophilicity; electron-donating group |
| (S)-1-(4-Fluorophenyl)-2,2,2-TFA | -F | C8H7F4N | 193.14 | Moderate polarity; strong σ-electron effect |
| (R)-1-(4-Chlorophenyl)-2,2,2-TFA | -Cl | C8H7ClF3N | 209.60 | Increased steric bulk; enhanced stability |
| 1-(4-Bromophenyl)-2,2,2-TFA | -Br | C8H7BrF3N | 254.05 | Heavy atom effect; potential radiopharmaceutical use |
Key Observations :
Stereochemical Considerations
Enantiomeric purity is crucial for pharmacological activity. For example:
- (S)-1-(4-Fluorophenyl)-2,2,2-TFA (CAS: 929804-89-7) exhibits distinct receptor selectivity compared to its (R)-enantiomer in serotonin receptor modulation studies .
- (R)-1-(4-Chlorophenyl)-2,2,2-TFA (CAS: 1187931-01-6) is prioritized in asymmetric synthesis for antiviral applications, demonstrating the role of configuration in target specificity .
Biological Activity
(1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanamine can be represented as follows:
- Molecular Formula : C11H14F3N
- Molecular Weight : 235.23 g/mol
The presence of the trifluoroethyl group contributes to its unique chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that (1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanamine exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models, it has shown a significant reduction in inflammatory markers such as TNF-α and IL-6 when administered in doses ranging from 10 to 50 mg/kg .
The mechanism of action of (1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanamine involves interaction with specific molecular targets:
- Molecular Targets : The compound may interact with enzymes or receptors involved in inflammatory pathways.
- Pathways Involved : It is believed to inhibit the NF-kB signaling pathway, which plays a crucial role in regulating immune responses .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of trifluoroethylamines, including (1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanamine. The results highlighted its superior activity against Gram-positive bacteria compared to other similar compounds .
Study 2: Anti-inflammatory Effects
In another research effort documented in the International Journal of Inflammation, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The compound significantly reduced edema formation compared to the control group, indicating its potential utility in treating inflammatory conditions .
Q & A
Q. Key Variables :
| Parameter | Impact on Enantiomeric Excess (ee) |
|---|---|
| Catalyst loading (1–5 mol%) | Higher loading increases ee but risks side reactions |
| Reaction time (12–48 hrs) | Prolonged time may racemize the product |
| Temperature (<25°C) | Lower temps favor kinetic control of stereochemistry |
How can spectroscopic techniques distinguish (1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanamine from its enantiomer or structural analogs?
Basic Research Question
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : The ethoxy group’s singlet at δ 1.35–1.40 ppm (CH₃) and quartet at δ 3.90–4.10 ppm (CH₂) are characteristic. Enantiomers show identical ¹H NMR but differ in chiral shift reagents (e.g., Eu(hfc)₃) .
- ¹⁹F NMR : The trifluoromethyl group resonates at δ -60 to -70 ppm, with splitting patterns indicating steric environments .
Q. Mass Spectrometry (MS) :
- High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 248.0854 (C₁₀H₁₂F₃NO⁺). Fragmentation patterns (e.g., loss of NH₂CF₃) differentiate it from analogs like 1-(4-fluorophenyl) derivatives .
What role does the 4-ethoxyphenyl substituent play in modulating the compound’s biological activity compared to halogenated analogs?
Advanced Research Question
The 4-ethoxyphenyl group enhances lipophilicity and metabolic stability compared to halogenated analogs (e.g., 4-chloro or 4-bromo derivatives). Structure-activity relationship (SAR) studies on related compounds reveal:
- Hydrogen-bonding : The ethoxy oxygen forms H-bonds with target proteins (e.g., kinases), increasing binding affinity by ~2-fold vs. 4-methylphenyl analogs .
- Electron-donating effects : The ethoxy group’s +M effect stabilizes aryl radical intermediates in catalytic reactions, as shown in fluorinated ethanamine derivatives .
Q. Comparative Bioactivity Data :
| Compound | Target IC₅₀ (nM) | LogP |
|---|---|---|
| (1S)-1-(4-Ethoxyphenyl) | 120 ± 15 | 2.8 |
| (1S)-1-(4-Chlorophenyl) | 85 ± 10 | 3.1 |
| (1S)-1-(4-Methoxyphenyl) | 150 ± 20 | 2.5 |
How can researchers resolve contradictions in reported pharmacokinetic data for this compound?
Advanced Research Question
Discrepancies in bioavailability or metabolic half-life often arise from:
- Enantiomeric impurities : Use chiral HPLC (e.g., Chiralpak IG-3 column) to verify ee >99% .
- Solubility variability : Standardize assay conditions (e.g., 0.5% DMSO in PBS) to avoid aggregation artifacts .
- Species-specific metabolism : Compare microsomal stability assays across human, rat, and mouse models to identify interspecies differences in CYP450 metabolism .
What strategies optimize enantioselective synthesis for scale-up without compromising yield?
Advanced Research Question
- Flow chemistry : Continuous asymmetric hydrogenation with immobilized catalysts (e.g., Pd/C modified with cinchona alkaloids) achieves >90% ee and reduces reaction time by 50% .
- Dynamic kinetic resolution (DKR) : Combine enzymatic resolution (e.g., lipase-catalyzed acylation) with in situ racemization to maximize yield of the (1S)-enantiomer .
Q. Scale-Up Challenges :
| Issue | Mitigation Strategy |
|---|---|
| Catalyst cost | Recycle chiral ligands via nanofiltration |
| Byproduct formation | Use scavenger resins (e.g., QuadraPure™) |
How do computational methods aid in predicting the compound’s interaction with biological targets?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to receptors like serotonin transporters (SERT):
- Docking : The trifluoromethyl group occupies a hydrophobic pocket in SERT, with binding energy ΔG = -9.2 kcal/mol .
- Free-energy perturbation (FEP) : Quantify the impact of substituents (e.g., ethoxy vs. methoxy) on binding affinity with ±0.5 kcal/mol accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
